molecular formula C18H25N5O2S2 B3477407 2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide

2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B3477407
M. Wt: 407.6 g/mol
InChI Key: CPHMUVOHJJACKB-UHFFFAOYSA-N
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Description

2-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide is a complex organic compound featuring a benzothieno-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds similar to 2-[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide exhibit significant antimicrobial properties. These compounds have been tested against a variety of bacterial strains, demonstrating efficacy that suggests potential as novel antibiotics.

Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes related to disease pathways. For instance, it has shown promise as an inhibitor of the Eis enzyme in Mycobacterium tuberculosis, which is crucial for the bacterium's survival and virulence. Inhibiting this enzyme could lead to new therapeutic strategies against tuberculosis .

Cancer Research

Targeting Cancer Cells : Preliminary studies have suggested that this compound may selectively target cancer cells by interfering with cellular signaling pathways. The structural features of the compound allow it to bind effectively to certain receptors involved in tumor growth and metastasis.

Case Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, research published in peer-reviewed journals indicates that modifications to the core structure enhance its cytotoxic effects against breast and lung cancer cells .

Neuropharmacology

Potential Neuroprotective Effects : The morpholine moiety in the compound suggests potential applications in neuropharmacology. Research indicates that compounds containing morpholine can exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Behavioral Studies : Animal models have been used to assess the behavioral impacts of this compound. Results indicate improvements in cognitive function and reductions in anxiety-like behaviors, suggesting a role in treating neurodegenerative diseases or mental health disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural components and their associated biological activities:

Structural ComponentBiological Activity
Tetrahydrobenzothieno moietyAntimicrobial and anticancer properties
Morpholine groupPotential neuroprotective effects
Acetamide functional groupEnhances solubility and bioavailability

Safety and Toxicity Assessments

Safety assessments are critical for any new pharmaceutical candidate. Toxicological studies on related compounds have shown varying degrees of safety profiles. Ongoing research aims to establish a comprehensive toxicity profile for 2-[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide through both in vitro and in vivo testing.

Mechanism of Action

The mechanism of action of 2-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

The compound 2-[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H20N4O2S2
  • Molecular Weight : 352.47 g/mol
  • CAS Number : Not specified in the sources but can be referenced through its chemical name.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Notably, thienopyrimidine derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation:

  • Dihydrofolate Reductase (DHFR) : Compounds similar to thienopyrimidines have demonstrated inhibitory effects on DHFR, which is crucial for nucleotide synthesis and cell division .
  • Tyrosine Kinases : Some studies indicate that these compounds may also act as inhibitors of tyrosine kinases, which play significant roles in signaling pathways associated with cancer progression .

Antitumor Activity

Recent studies have highlighted the antitumor potential of thienopyrimidine derivatives:

  • In vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). For instance, one study reported an IC50 value of 52.56 μg/mL against MCF-7 cells, indicating significant anti-tumor activity .
  • Selectivity : The selectivity of the compound towards cancer cells over normal cells is a critical factor for its therapeutic application. In experiments, the compound showed lower toxicity against normal human mammary epithelial cells (MCF-10A) compared to cancerous cells .

Case Studies

  • Study on Cytotoxicity : A series of thienopyrimidine derivatives were tested for their cytotoxicity against BALB 3T3 cells (a mouse fibroblast cell line). The results indicated that while some compounds were cytotoxic, others showed promising anti-proliferative effects without significant toxicity to normal cells .
  • In Vivo Studies : Further investigations into the in vivo efficacy of these compounds are necessary to establish their potential as therapeutic agents. Preliminary findings suggest that certain derivatives may inhibit tumor growth in animal models, warranting further exploration .

Summary of Findings

Activity TypeCell LineIC50 ValueRemarks
CytotoxicityMCF-752.56 μg/mLSignificant anti-tumor activity
CytotoxicityMDA-MB-23162.86 μg/mLComparable to known chemotherapeutics
SelectivityMCF-10AHigher IC50Lower toxicity towards normal cells

Properties

IUPAC Name

2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2S2/c19-16-15-12-3-1-2-4-13(12)27-17(15)22-18(21-16)26-11-14(24)20-5-6-23-7-9-25-10-8-23/h1-11H2,(H,20,24)(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHMUVOHJJACKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC(=O)NCCN4CCOCC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide
Reactant of Route 6
2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide

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